REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[O:9][CH3:10].[Te:11](Cl)([Cl:14])([Cl:13])[Cl:12]>C(Cl)(Cl)Cl>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([Te:11]([Cl:14])([Cl:13])[Cl:12])[CH:6]=[CH:5][C:4]=1[O:9][CH3:10]
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Name
|
|
Quantity
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13.8 g
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Type
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reactant
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Smiles
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COC1=C(C=CC=C1)OC
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Name
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|
Quantity
|
26.9 g
|
Type
|
reactant
|
Smiles
|
[Te](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
120 mL
|
Type
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solvent
|
Smiles
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C(Cl)(Cl)Cl
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Type
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CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under reflux
|
Type
|
CUSTOM
|
Details
|
to precipitate
|
Type
|
FILTRATION
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Details
|
The product (25.2 g, 67.9% of theory) was collected by filtration
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Type
|
CUSTOM
|
Details
|
dried in a vacuum oven, m.p. 162°-163° C. (dec. with gas evolution)
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
COC=1C=C(C=CC1OC)[Te](Cl)(Cl)Cl
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |